molecular formula C12H20O B14391584 2-(4-tert-Butylcyclohexylidene)oxirane CAS No. 89654-29-5

2-(4-tert-Butylcyclohexylidene)oxirane

Cat. No.: B14391584
CAS No.: 89654-29-5
M. Wt: 180.29 g/mol
InChI Key: RFMYVHASNROJIK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylcyclohexylidene)oxirane can be achieved through several methods. One common approach involves the reaction of a cyclohexanone derivative with a suitable epoxidizing agent. For instance, the reaction of 4-tert-butylcyclohexanone with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions can yield the desired oxirane .

Industrial Production Methods

On an industrial scale, the production of oxiranes often involves the use of catalytic oxidation processes. For example, ethylene oxide, a simple and widely used oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the large-scale production of this compound, with appropriate modifications to accommodate the specific structure of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylcyclohexylidene)oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylcyclohexylidene)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic and industrial processes .

Comparison with Similar Compounds

Properties

CAS No.

89654-29-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-(4-tert-butylcyclohexylidene)oxirane

InChI

InChI=1S/C12H20O/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h10H,4-8H2,1-3H3

InChI Key

RFMYVHASNROJIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=C2CO2)CC1

Origin of Product

United States

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